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Compound of Interest

Compound Name: Citalopram-d6

Cat. No.: B562700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of

Citalopram-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI)

Citalopram. Citalopram-d6 is a critical tool in pharmacokinetic and metabolic studies, often

used as an internal standard in bioanalytical methods due to its mass shift from the parent

drug. This document details the synthetic pathways, experimental protocols, and purification

techniques necessary to obtain high-purity Citalopram-d6.

Overview of Citalopram-d6
Citalopram-d6, with the chemical name 1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-

fluorophenyl)-3H-2-benzofuran-5-carbonitrile, has the deuterium labels on the two methyl

groups of the dimethylamino side chain. This specific labeling provides a stable isotopic

signature, making it an ideal internal standard for mass spectrometry-based quantification of

Citalopram in biological matrices.[1][2]
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Property Value

Chemical Formula C₂₀H₁₅D₆FN₂O

Molecular Weight 330.43 g/mol [3]

CAS Number 1190003-26-9[3]

Appearance Off-white to light yellow solid[3]

Purity >95% (HPLC)

Isotopic Enrichment Typically >98%

Synthetic Pathway
The most common and efficient synthesis of Citalopram-d6 involves a convergent approach,

where the core heterocyclic structure and the deuterated side chain are synthesized separately

and then coupled in the final step.

Synthesis of Citalopram Backbone

Synthesis of Deuterated Side Chain

Final Coupling and Purification5-Bromophthalide 1-(4-Fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran

Grignard Reaction
(4-Fluorophenylmagnesium bromide)

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Cyanation
(e.g., CuCN)

Crude Citalopram-d6

Alkylation

3-Amino-1-propanol 3-(Dimethyl-d6-amino)-1-propanol

Reductive Amination
(Paraformaldehyde-d2, NaBD3CN) 3-(Dimethyl-d6-amino)propyl chloride

Chlorination
(e.g., SOCl2)

Purified Citalopram-d6

Purification
(Chromatography, Crystallization)

Click to download full resolution via product page

Caption: Synthetic overview for Citalopram-d6.
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The synthesis of the non-deuterated core structure, 1-(4-fluorophenyl)-1,3-

dihydroisobenzofuran-5-carbonitrile, is a well-established process.

Experimental Protocol:

Grignard Reaction: 5-Bromophthalide is reacted with a Grignard reagent, 4-

fluorophenylmagnesium bromide, in an appropriate solvent such as tetrahydrofuran (THF).

This reaction introduces the 4-fluorophenyl group at the 1-position of the phthalide ring.

Reduction and Cyclization: The resulting intermediate is then reduced, typically with a

reducing agent like sodium borohydride, to form a diol. Subsequent acid-catalyzed

cyclization yields 1-(4-fluorophenyl)-5-bromo-1,3-dihydroisobenzofuran.

Cyanation: The bromo group at the 5-position is then replaced with a cyano group. This is

commonly achieved by reaction with copper(I) cyanide in a high-boiling solvent like

dimethylformamide (DMF) or by using a palladium-catalyzed cyanation reaction.

Synthesis of the Deuterated Side Chain
The key to the synthesis of Citalopram-d6 lies in the preparation of the deuterated side chain,

3-(dimethyl-d6-amino)propyl chloride.

Experimental Protocol:

Reductive Amination: 3-Amino-1-propanol is subjected to a reductive amination reaction with

a deuterated source of formaldehyde, such as paraformaldehyde-d2, and a deuterated

reducing agent, for instance, sodium cyanoborodeuteride (NaBD₃CN) or sodium

triacetoxyborodeuteride. This reaction introduces the two trideuteriomethyl groups onto the

nitrogen atom to form 3-(dimethyl-d6-amino)-1-propanol.

Chlorination: The resulting deuterated amino alcohol is then converted to the corresponding

chloride. A common method is the reaction with thionyl chloride (SOCl₂) in an inert solvent

like dichloromethane. This reaction should be performed with care to avoid side reactions.

Final Coupling and Purification
The final step involves the alkylation of the Citalopram backbone with the deuterated side

chain.
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1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Reaction Mixture in a suitable solvent (e.g., DMF) with a base (e.g., NaH)

3-(Dimethyl-d6-amino)propyl chloride

Crude Citalopram-d6

Alkylation

Purification

Preparative HPLC Crystallization

Purified Citalopram-d6
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Caption: Final coupling and purification workflow.

Experimental Protocol:

Alkylation: 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile is deprotonated with a

strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF. The

resulting anion is then reacted with 3-(dimethyl-d6-amino)propyl chloride to yield crude

Citalopram-d6. The reaction progress can be monitored by thin-layer chromatography (TLC)

or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, the reaction is quenched with water and the product is extracted

with an organic solvent. The organic layer is then washed, dried, and the solvent is removed

under reduced pressure.

Purification of Citalopram-d6
Purification of the crude product is essential to remove unreacted starting materials, by-

products, and any residual non-deuterated Citalopram. A combination of chromatographic and

crystallization techniques is typically employed.

Chromatographic Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique

for purifying Citalopram-d6.[4][5][6][7]

Parameter Condition

Column
C18 stationary phase (e.g., Inertsil ODS 3V,

250x4.6 mm, 5 µm)[4]

Mobile Phase

A gradient of an aqueous buffer (e.g., 0.1%

formic acid or ammonium acetate) and an

organic modifier (e.g., acetonitrile or methanol).

Detection UV at 240 nm

Flow Rate
Dependent on column dimensions, typically 1

mL/min for analytical scale.

For preparative HPLC, the conditions are scaled up with a larger column and higher flow rates

to isolate a sufficient quantity of the purified product.

Crystallization
Crystallization is an effective final step for obtaining highly pure Citalopram-d6. The free base

can be crystallized from a suitable solvent system, such as a mixture of a non-polar solvent

(e.g., heptane) and a more polar co-solvent. Alternatively, Citalopram-d6 can be converted to

a salt, such as the hydrobromide or oxalate salt, which often have better crystalline properties,

and then recrystallized.
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Quality Control and Characterization
The final product must be rigorously analyzed to confirm its identity, purity, and isotopic

enrichment.

Analytical Technique Purpose Typical Results

Mass Spectrometry (MS)

Confirmation of molecular

weight and assessment of

isotopic enrichment.

A molecular ion peak

corresponding to the mass of

Citalopram-d6 (m/z 331.4 for

[M+H]⁺). Isotopic distribution

analysis to confirm the d6

labeling.

Nuclear Magnetic Resonance

(NMR) Spectroscopy

Structural confirmation and

determination of the position of

deuterium labels.

¹H NMR will show the absence

of signals for the N-methyl

protons. ¹³C NMR will show a

characteristic septet for the -

CD₃ groups due to C-D

coupling.

High-Performance Liquid

Chromatography (HPLC)

Determination of chemical

purity.

A single major peak with a

purity of >98%.

Quantitative Data Summary:

While specific yields can vary depending on the scale and optimization of the reactions, the

following provides a general expectation for the synthesis of Citalopram-d6.
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Step Product Expected Yield
Expected Purity
(post-purification)

Backbone Synthesis

1-(4-

Fluorophenyl)-1,3-

dihydroisobenzofuran-

5-carbonitrile

60-70% >98%

Side Chain Synthesis
3-(Dimethyl-d6-

amino)propyl chloride
50-60% >95%

Final Coupling Citalopram-d6 40-50% >98%

Isotopic Enrichment: The isotopic enrichment of the final Citalopram-d6 product should be

greater than 98%, as determined by mass spectrometry.

Conclusion
The synthesis and purification of Citalopram-d6 require a multi-step process involving the

preparation of a deuterated side chain and its subsequent coupling to the Citalopram

backbone. Careful control of reaction conditions and rigorous purification are essential to obtain

a final product with high chemical and isotopic purity. The detailed methodologies and

analytical techniques described in this guide provide a solid foundation for researchers and

drug development professionals to successfully synthesize and characterize this important

analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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